molecular formula C9H14O B8612777 3,4,6,7,8,8a-hexahydro-2H-chromene CAS No. 60416-26-4

3,4,6,7,8,8a-hexahydro-2H-chromene

Cat. No.: B8612777
CAS No.: 60416-26-4
M. Wt: 138.21 g/mol
InChI Key: VOFYLORKFXLTER-UHFFFAOYSA-N
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Description

3,4,6,7,8,8a-hexahydro-2H-chromene is a useful research compound. Its molecular formula is C9H14O and its molecular weight is 138.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

60416-26-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-chromene

InChI

InChI=1S/C9H14O/c1-2-6-9-8(4-1)5-3-7-10-9/h4,9H,1-3,5-7H2

InChI Key

VOFYLORKFXLTER-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCOC2C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 48 mL diisobutylaluminum hydride (1.0 M in cyclohexane) was cooled to −78° C. and a solution of 2.335 g ethyl 3-(6-oxocyclohex-1-en-1-yl)propanoate in 48 mL THF was added. The reaction was warmed to 0° C. and stirred for one hour, then warmed to RT and stirred for one more hour. The reaction was not complete at this point, so 10 mL additional diisobutylaluminum hydride solution was added the reaction was and stirred at RT for two hours. The reaction was then cooled to −78° C. and then 25 mL 6 M HCl was added dropwise. After the addition was complete, the reaction was allowed to return to RT and was stirred overnight. The reaction was diluted with 200 mL Et2O then washed 2× with water, then with brine. The organic layer was dried over Na2SO4 then filtered, concentrated, and purified on silica gel to provide the title compound.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
2.335 g
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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